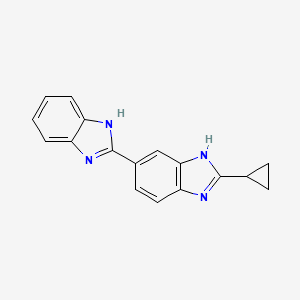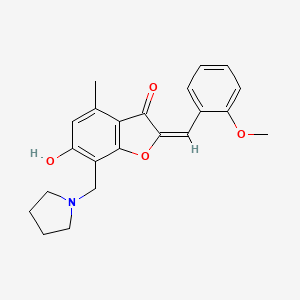
6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the hydroxy, methoxy, and pyrrolidinylmethyl groups through various organic reactions such as alkylation, acylation, and condensation reactions.
Final Assembly: The final step would involve the condensation of the benzofuran core with the methoxybenzylidene group under specific reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxybenzylidene group can be reduced to form a methoxybenzyl group.
Substitution: The pyrrolidinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the methoxybenzylidene group would yield a methoxybenzyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research into this specific compound could reveal similar applications.
Medicine
In medicine, benzofuran derivatives are often explored for their therapeutic potential. This compound could be investigated for its potential as a drug candidate for various diseases.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one would depend on its specific biological activity. Generally, compounds like this can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-methoxybenzylidene)-4-methyl-1-benzofuran-3(2H)-one: Lacks the hydroxy and pyrrolidinylmethyl groups.
6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: Lacks the methoxybenzylidene and pyrrolidinylmethyl groups.
7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one: Lacks the hydroxy, methoxybenzylidene, and methyl groups.
Uniqueness
The uniqueness of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Propiedades
Fórmula molecular |
C22H23NO4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(2E)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C22H23NO4/c1-14-11-17(24)16(13-23-9-5-6-10-23)22-20(14)21(25)19(27-22)12-15-7-3-4-8-18(15)26-2/h3-4,7-8,11-12,24H,5-6,9-10,13H2,1-2H3/b19-12+ |
Clave InChI |
GKKHQRIMMUTCDA-XDHOZWIPSA-N |
SMILES isomérico |
CC1=CC(=C(C2=C1C(=O)/C(=C\C3=CC=CC=C3OC)/O2)CN4CCCC4)O |
SMILES canónico |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN4CCCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373880.png)
![methyl 4-{[1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373897.png)
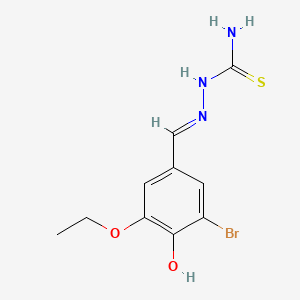
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)
![6-(2-Chloro-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373908.png)
![ethyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373929.png)
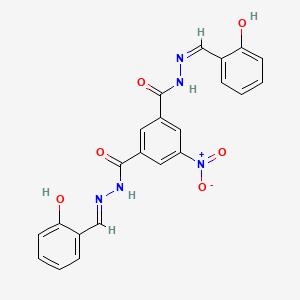
![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)
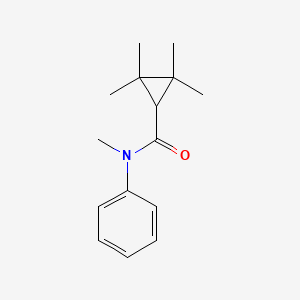
![Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13373948.png)
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)
